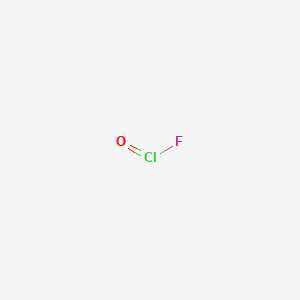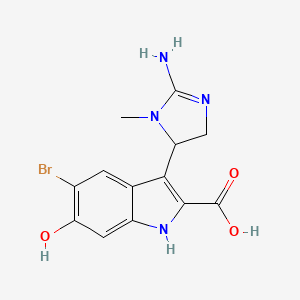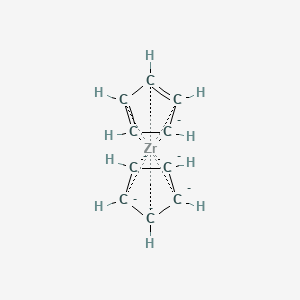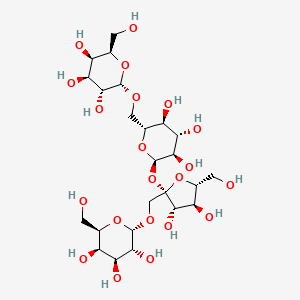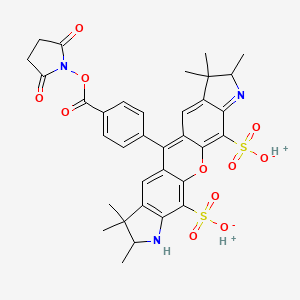
2-Phosphoglycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phosphonatoglycolate(3-) is trianion of 2-phosphoglycolic acid arising from deprotonation of the carboxy and phosphate groups; major species at pH 7.3. It has a role as a human metabolite. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 2-phosphoglycolic acid.
Aplicaciones Científicas De Investigación
DNA Repair in Bacteria
2-Phosphoglycolate (2PG) plays a significant role in bacterial DNA repair, particularly in Escherichia coli. The enzyme 2-phosphoglycolate phosphatase, encoded by the gph gene, is crucial for converting 2PG, a byproduct of DNA repair, into glycolate, which is then incorporated into general metabolism. This enzyme exhibits high specificity and efficiency for 2PG, highlighting its importance in the cellular DNA repair machinery (Pellicer et al., 2003).
Photosynthesis and Starch Accumulation in Plants
In Arabidopsis, 2PG influences photosynthetic CO2 fixation and starch accumulation. It is a central component in a control loop regulating the Calvin-Benson cycle and its photorespiratory repair shunt. This regulatory role of 2PG impacts the allocation of photosynthates between different metabolic pathways, demonstrating its significance in plant biochemistry (Flügel et al., 2017).
Cyanobacterial Metabolism
Cyanobacteria exhibit a cooperative action of the plant-like C2 glycolate cycle and the bacterial-like glycerate pathway in phosphoglycolate metabolism. This cooperation is critical for the efficient processing of 2PG in cyanobacteria, highlighting the metabolic versatility of these organisms (Eisenhut et al., 2006).
Tissue Analysis Using Ion Chromatography
Glycolate and 2PG levels in tissues have been successfully quantified using ion chromatography coupled with mass spectrometry. This analytical technique offers insights into the distribution and concentration of these metabolites in various tissues, opening avenues for further metabolic studies (Knight et al., 2012).
Role in Mammalian Development
Mammalian phosphoglycolate phosphatase (PGP) is essential for embryonic development, with its inactivation leading to intrauterine growth arrest. This finding underlines the critical role of 2PG metabolism in mammalian cell proliferation and intermediary metabolism, linking DNA repair byproducts to cellular growth and survival (Segerer et al., 2016).
Enzyme-Inhibitor Interaction
2-Phosphoglycolate's interaction with triosephosphate isomerase in yeast has been studied, revealing insights into its inhibitory effects and structural implications for enzyme catalysis. These findings provide a deeper understanding of the molecular interactions between 2PG and key metabolic enzymes (Lolis & Petsko, 1990).
Propiedades
Nombre del producto |
2-Phosphoglycolate |
|---|---|
Fórmula molecular |
C2H2O6P-3 |
Peso molecular |
153.01 g/mol |
Nombre IUPAC |
2-phosphonatooxyacetate |
InChI |
InChI=1S/C2H5O6P/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H2,5,6,7)/p-3 |
Clave InChI |
ASCFNMCAHFUBCO-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)[O-])OP(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




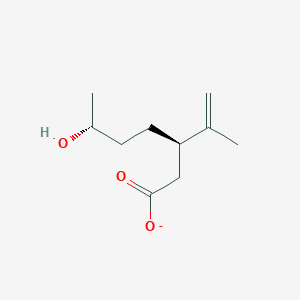
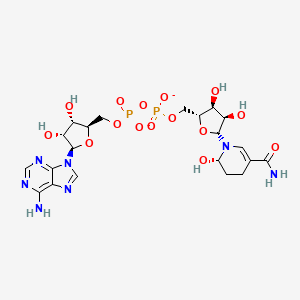
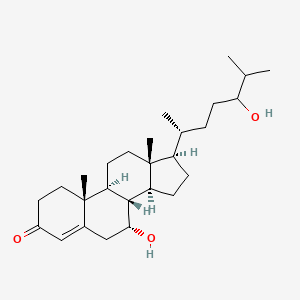
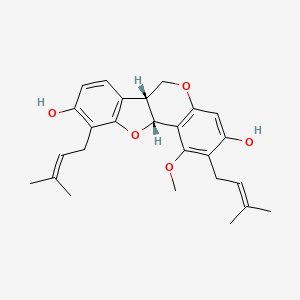
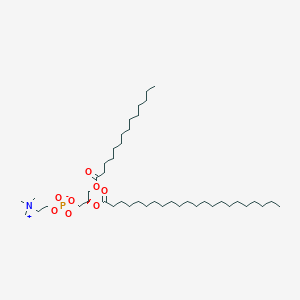
![3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide](/img/structure/B1263436.png)


